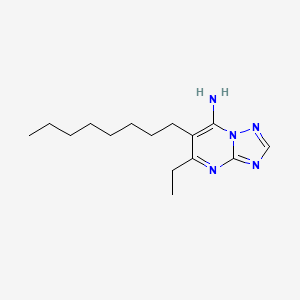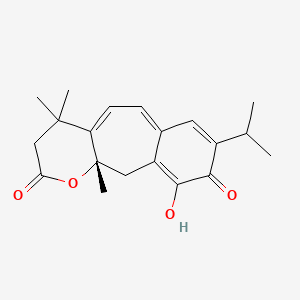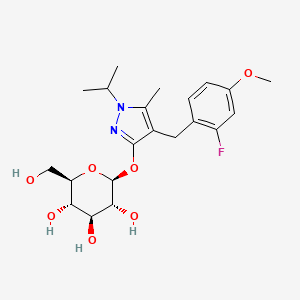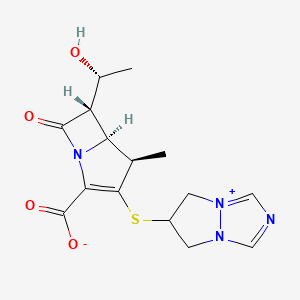
Ametoctradina
Descripción general
Descripción
Ametoctradin is a member of the class of triazolopyrimidines . It is a fungicide used for the control of late blight and downy mildew on potatoes and other crops including vines . It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an antifungal agrochemical .
Synthesis Analysis
Ametoctradin was synthesized through four steps from methyl 3-oxopentanoate and 1h-1,2,4-triazol-5-amine, and its structure was confirmed by 1h NMR .Molecular Structure Analysis
The molecular formula of Ametoctradin is C15H25N5 . The IUPAC name is 5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine .Chemical Reactions Analysis
Ametoctradin’s ecotoxicological and lithospheric sorption properties have been thoroughly assessed through a variety of experimental techniques that mimic natural environmental circumstances . The hydrolytic and photolytic processes involved in Ametoctradin degradation were evaluated using GC–MS analysis and UV–visible spectrophotometry .Physical And Chemical Properties Analysis
Ametoctradin has a low aqueous solubility and a low volatility . It tends not to be persistent in soils but can be in aquatic bodies under certain conditions .Aplicaciones Científicas De Investigación
Ametoctradina: Un análisis exhaustivo de las aplicaciones de investigación científica
Fungicida para patatas y tomates: this compound se usa ampliamente como fungicida en patatas y tomates de interior y exterior. Es particularmente eficaz en el control de enfermedades causadas por hongos oomicetos, que incluyen patógenos vegetales notorios como los mildius vellosos y las especies de Phytophthora .
2. Desarrollo de métodos de HPLC para el análisis de residuos en plantas Los investigadores han desarrollado métodos que utilizan cromatografía líquida de alta eficacia (HPLC) con detección UV para determinar la presencia de this compound en los residuos de las plantas, garantizando la seguridad alimentaria y controlando el impacto ambiental .
Evaluación ecotoxicológica: El destino ambiental de la this compound se ha evaluado mediante diversas técnicas experimentales para comprender su impacto ecotoxicológico, particularmente sus propiedades de sorción en entornos litosféricos .
Modificación del límite máximo de residuos: Se han presentado solicitudes para modificar los límites máximos de residuos (LMR) existentes para this compound en la miel, destacando su relevancia en las regulaciones apícolas y de seguridad alimentaria .
5. Control de los mildius vellosos en diversos cultivos Más allá de las patatas y los tomates, la this compound se utiliza para controlar los mildius vellosos en una variedad de cultivos, incluidas las verduras de hoja de brassicas, las verduras de bulbo, las verduras de cucurbitáceas, las verduras frutales, las uvas, el lúpulo, la lechuga (cabeza y hoja), mejorando la protección de los cultivos y el rendimiento .
Propiedades fungicidas y persistencia ambiental: La this compound tiene una baja solubilidad en agua y una baja volatilidad. Si bien tiende a no ser persistente en los suelos, puede permanecer en los cuerpos de agua bajo ciertas condiciones, lo que hace que su monitoreo ambiental sea crucial .
Manejo de la plaga en las patatas: En el Reino Unido, los fungicidas a base de this compound han sido aprobados para el manejo de la plaga de la patata. Las tasas de aplicación y los intervalos recomendados se especifican para optimizar el control de las enfermedades al tiempo que se minimiza el impacto ambiental .
8. Interrupción de la producción de energía en las células fúngicas La this compound funciona a través de un modo de acción único que interrumpe la producción de energía dentro de las mitocondrias de las células fúngicas. Este modo de acción proporciona una barrera contra la infección y se complementa con otros compuestos como el dimetoform para un control mejorado de las enfermedades .
Mecanismo De Acción
Target of Action
Ametoctradin is a fungicide that primarily targets the mitochondrial respiration complex III . This complex plays a crucial role in the energy production of fungal cells. Specifically, Ametoctradin targets the cytochrome b (cyt b) of the pathogen to block cellular respiration mechanisms .
Mode of Action
Ametoctradin disrupts energy production within the mitochondria of fungal cells . It binds rapidly and tightly to the plants’ waxy cuticle, providing a rapidly rainfast barrier to infection . The compound is a potent inhibitor of the bc1 complex in mitochondrial respiration . It has been suggested that Ametoctradin inhibits mitochondrial respiration by interacting with complex III in the Qi site .
Biochemical Pathways
The primary biochemical pathway affected by Ametoctradin is the mitochondrial respiration pathway . By inhibiting the bc1 complex, Ametoctradin disrupts the normal flow of electrons within the mitochondria, thereby halting the production of ATP, the energy currency of the cell . This leads to energy depletion in the fungal cells, ultimately causing their death .
Pharmacokinetics
It has been reported that ametoctradin binds rapidly and tightly to the plants’ waxy cuticle This suggests that the compound may have good bioavailability in the target organisms
Result of Action
The primary molecular effect of Ametoctradin’s action is the disruption of energy production within the mitochondria of fungal cells . On a cellular level, this energy depletion leads to the death of the fungal cells . This makes Ametoctradin an effective fungicide against a variety of fungal pathogens.
Action Environment
The action, efficacy, and stability of Ametoctradin can be influenced by various environmental factors. For instance, it has been reported that Ametoctradin can redistribute on the plant surface when exposed to rainfall, irrigation, or dew, effectively re-protecting the plant . Furthermore, the degradation of Ametoctradin in soil has been found to correlate with an increase in the relative abundance of certain soil bacteria, suggesting that soil microbiota may influence the persistence and efficacy of this fungicide . .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ametoctradin plays a crucial role in biochemical reactions by inhibiting the mitochondrial respiratory chain in oomycetes. It specifically targets complex III of the respiratory chain, thereby reducing the adenosine triphosphate (ATP) content in the affected cells . This inhibition disrupts the energy production process, leading to the death of the fungal cells. Ametoctradin interacts with enzymes such as cytochrome b, which is a key component of complex III . The binding of ametoctradin to cytochrome b prevents the transfer of electrons, effectively halting cellular respiration in the target fungi .
Cellular Effects
Ametoctradin exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts the mitochondrial electron transport chain, leading to a decrease in ATP production . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in cell death . In plant cells, ametoctradin has been shown to have minimal impact, making it a safe option for crop protection . The compound’s selective toxicity towards fungal cells ensures that it effectively controls fungal diseases without harming the host plants .
Molecular Mechanism
The molecular mechanism of ametoctradin involves its binding to the cytochrome b protein in the mitochondrial respiratory chain . This binding inhibits the transfer of electrons from ubiquinol to cytochrome c, effectively blocking the production of ATP . The inhibition of complex III leads to a buildup of reactive oxygen species (ROS), which further damages the fungal cells . Additionally, ametoctradin has been shown to inhibit zoospore differentiation and motility, preventing the spread of the fungal infection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ametoctradin have been observed to change over time. The compound is relatively stable, with a half-life of approximately two weeks in soil . Over time, ametoctradin undergoes biodegradation, with microbial communities playing a significant role in its breakdown . Long-term studies have shown that ametoctradin does not accumulate in the environment and has minimal long-term effects on non-target organisms . In in vitro studies, the compound has demonstrated consistent efficacy in inhibiting fungal growth over extended periods .
Dosage Effects in Animal Models
Studies on the dosage effects of ametoctradin in animal models have shown that the compound has low acute oral and dermal toxicity . No adverse effects were observed at or near the limit dose of approximately 1000 mg/kg body weight per day . At higher doses, some toxic effects such as liver and kidney damage have been reported . These findings suggest that while ametoctradin is generally safe at recommended dosages, caution should be exercised at higher concentrations to avoid potential toxicity .
Metabolic Pathways
Ametoctradin is metabolized primarily through terminal oxidation of its octyl side-chain, leading to the formation of various metabolites . The main metabolic pathways involve the conversion of ametoctradin to carboxylic acid derivatives, which are further conjugated with taurine and glucuronic acid . These metabolites are then excreted via bile and urine . The metabolic pathways of ametoctradin ensure its efficient breakdown and elimination from the body, reducing the risk of accumulation and toxicity .
Transport and Distribution
Following oral administration, ametoctradin undergoes limited and saturable absorption from the gastrointestinal tract . It is widely distributed throughout the body, with maximum plasma concentrations observed within 1-2 hours after administration . The compound is primarily excreted through feces, with a bioavailability of approximately 40% at lower doses and 20% at higher doses . The distribution of ametoctradin within cells and tissues is influenced by its interaction with transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
Ametoctradin is primarily localized within the mitochondria of fungal cells, where it exerts its inhibitory effects on the respiratory chain . The compound’s targeting signals and post-translational modifications direct it to the mitochondria, ensuring its effective localization and function . This subcellular localization is crucial for the compound’s activity, as it allows ametoctradin to specifically target and disrupt the energy production process in fungal cells .
Propiedades
IUPAC Name |
5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5/c1-3-5-6-7-8-9-10-12-13(4-2)19-15-17-11-18-20(15)14(12)16/h11H,3-10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKQIOFASHYUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C(=NC=N2)N=C1CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058203 | |
| Record name | Ametoctradin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865318-97-4 | |
| Record name | Ametoctradin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865318-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ametoctradin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865318974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ametoctradin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ametoctradin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMETOCTRADIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J84P40P7BV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of Ametoctradin?
A1: Ametoctradin is a fungicide that specifically targets the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of oomycetes. [, , ]
Q2: How does Ametoctradin's binding to Complex III affect the fungus?
A2: By binding to the Qo site, Ametoctradin inhibits electron transfer within Complex III, effectively blocking cellular respiration and ultimately leading to fungal death. [, ]
Q3: What is the molecular formula and weight of Ametoctradin?
A3: The molecular formula of Ametoctradin is C17H22F3N5O2, and its molecular weight is 385.39 g/mol.
Q4: How stable is Ametoctradin in different environments?
A4: Ametoctradin demonstrates relatively high stability in the soil, classifying it as a low hazardous substance (hazard class 4) based on its persistence. []
Q5: Does Ametoctradin possess any catalytic properties relevant to its fungicidal activity?
A5: Ametoctradin's fungicidal activity is primarily attributed to its inhibitory action on Complex III rather than catalytic properties. It acts as an inhibitor, not a catalyst, in the biochemical reaction within Complex III. [, ]
Q6: Have computational methods been used to study Ametoctradin's interaction with its target?
A6: Yes, molecular docking, molecular dynamics (MD) simulations, and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations have been employed to investigate and confirm Ametoctradin's binding mode to the Qo site of Complex III. []
Q7: How do structural modifications of the Ametoctradin scaffold affect its activity?
A7: Research on a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, analogous to Ametoctradin, revealed that substituents on the 5- and 6-positions of the core structure significantly influence the inhibitory activity against Complex III. Calculated binding free energies (ΔGcal) showed a strong correlation (R² = 0.96) with experimental binding free energies (ΔGexp), highlighting the impact of structural modifications on potency. []
Q8: What formulation strategies have been explored for Ametoctradin?
A8: Ametoctradin is often formulated as a suspension concentrate (SC) for agricultural use, as exemplified by the product EnervinDuo, which combines Ametoctradin with Dimethomorph. [] A water-dispersible granule (WG) formulation, EnervinTOP, containing Ametoctradin and Metiram is also available commercially. []
Q9: What is the regulatory status of Ametoctradin for agricultural use?
A9: Ametoctradin is a registered fungicide in various countries, including China where it was registered in 2019. [] The European Food Safety Authority (EFSA) has evaluated Ametoctradin and established maximum residue levels (MRLs) for its presence in various food commodities, including herbs, edible flowers, and honey. [, ]
Q10: Are there studies on the environmental fate and degradation of Ametoctradin?
A10: Yes, research utilizing a packed-bed microbial bioreactor demonstrated that the natural soil microbial community plays a significant role in Ametoctradin biodegradation. [] The bioreactor studies revealed a degradation rate of 81% within 72 hours, significantly faster than the 2-week half-life observed in soil. [] Analysis of the microbial community indicated that the relative abundance of Burkholderiales, known degraders of xenobiotic compounds, increased during Ametoctradin degradation in both soil and the bioreactor. [] Another study employed ten different soil samples and five fungal strains to evaluate Ametoctradin degradation, establishing a degradation pathway based on the observed metabolic patterns. []
Q11: What is the efficacy of Ametoctradin against Phytophthora litchii, the causal agent of litchi downy blight?
A11: Ametoctradin exhibits potent fungicidal activity against Phytophthora litchii, with a mean EC50 value of 0.1706 ± 0.091 μg/mL determined from sensitivity profiling of 144 P. litchii strains. []
Q12: How does Ametoctradin perform in controlling potato late blight caused by Phytophthora infestans?
A12: Field experiments conducted in Brazil demonstrated that Ametoctradin, particularly in combination with Dimethomorph, effectively controls late blight in potato crops. [, ] In these studies, Ametoctradin + Dimethomorph (1.25 L/ha) provided significant control, exceeding the efficacy of several other fungicide treatments. []
Q13: What are the known resistance mechanisms to Ametoctradin in plant pathogens?
A13: Target-site resistance to Ametoctradin has been identified in Plasmopara viticola, the causal agent of grapevine downy mildew. This resistance is primarily associated with a point mutation in the cytochrome b gene, leading to the S34L amino acid substitution. [, ] In Phytophthora litchii, two point mutations in the cytochrome b gene (PlCyt b), resulting in S33L and D228N substitutions, have been linked to Ametoctradin resistance. []
Q14: Does cross-resistance occur between Ametoctradin and other QoI fungicides?
A14: Ametoctradin exhibits a lack of cross-resistance with strobilurin fungicides, another class of QoI inhibitors. [] This difference in cross-resistance patterns arises from Ametoctradin's distinct binding mode compared to strobilurins, which are primarily affected by the G143A amino acid substitution in the cytochrome b gene. []
Q15: Are there alternative fungicides effective against Ametoctradin-resistant isolates?
A15: Yes, studies have shown that Ametoctradin-resistant isolates often remain sensitive to other fungicides with different modes of action. For instance, Ametoctradin-resistant Phytophthora litchii mutants were found to be sensitive to metalaxyl, dimethomorph, oxathiapiprolin, and cyazofamid. [] Similarly, in grapevine downy mildew, alternative fungicides like cyazofamid initially remained effective against Ametoctradin-resistant populations. []
Q16: What analytical techniques are employed for Ametoctradin detection and quantification?
A16: Several analytical methods have been developed and validated for Ametoctradin detection and quantification in various matrices. High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is a widely used technique for analyzing Ametoctradin residues in agricultural commodities. [, ] This method involves extraction with methanol, partition with dichloromethane, and purification using a Florisil column chromatography. [, ] Another method utilizes liquid-liquid extraction followed by HPLC for determining Ametoctradin residues in grapes. [] For analyzing Ametoctradin residues in grapes and wine, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with liquid chromatography-tandem mass spectrometry (LC/MS/MS) has been successfully employed. []
Q17: Are there alternative fungicides to Ametoctradin for controlling oomycete diseases?
A17: Yes, several other fungicides with different modes of action are effective against oomycetes. These include:
- Metalaxyl and Mefenoxam: Belonging to the phenylamide class, these fungicides inhibit RNA polymerase in oomycetes. []
- Dimethomorph and Flumorph: Classified as cellulose biosynthesis inhibitors (CBIs), these fungicides disrupt the formation of cellulose in oomycete cell walls. []
- Oxathiapiprolin: This fungicide targets an enzyme involved in oomycete cell wall formation, leading to disruption of the pathogen's structural integrity. []
- Cyazofamid: This fungicide interferes with mitochondrial respiration at Complex III but has a different binding site than Ametoctradin and strobilurins. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(6s)-2-(Hydroxymethyl)-4-Oxo-4,6,7,8-Tetrahydro-1h-Cyclopenta[g]quinazolin-6-Yl](Prop-2-Yn-1-Yl)amino}benzoyl)-L-Gamma-Glutamyl-D-Glutamic Acid](/img/structure/B1666945.png)
![5-[(4-Bromophenyl)methylene]-a-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B1666946.png)

ethanoic Acid](/img/structure/B1666950.png)

![4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B1666953.png)


![2-methyl-1-(2-methyl-5-nitrophenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1666957.png)
![N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide](/img/structure/B1666960.png)



